(5-Bromo-3-methylpyridin-2-YL)methanol
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Overview
Description
(5-Bromo-3-methylpyridin-2-YL)methanol is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a hydroxymethyl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Result of Action
The molecular and cellular effects of the action of (5-Bromo-3-methylpyridin-2-YL)methanol are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research . Understanding these influences can help optimize the use of this compound in various settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol typically involves the bromination of 3-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methylpyridin-2-YL)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Suzuki Cross-Coupling: Uses palladium catalysts and arylboronic acids in the presence of a base like potassium phosphate (K3PO4) to form new carbon-carbon bonds.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of various aryl-substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-methylpyridin-2-ylmethanol derivatives.
Scientific Research Applications
(5-Bromo-3-methylpyridin-2-YL)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (6-Bromo-5-methylpyridin-2-yl)methanol
Uniqueness
(5-Bromo-3-methylpyridin-2-YL)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMSGXSGQKWTHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592855 |
Source
|
Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245765-71-3 |
Source
|
Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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